CGP 54626 hydrochloride

Neuroscience Receptor Pharmacology Binding Kinetics

CGP 54626 hydrochloride is the gold-standard orthosteric GABAB antagonist, delivering >10,000-fold higher affinity (KD ~4 nM) than first-generation agents like phaclofen. Its oral bioavailability and brain penetration enable chronic in vivo CNS studies without invasive delivery. The tritiated form serves as a high-specific-activity radioligand, while the cryo-EM structure (PDB: 7CUM) supports structure-based drug design. Guaranteed absence of GABAA cross-reactivity ensures unambiguous data interpretation in native tissue assays. Choose CGP 54626 for definitive, reproducible GABAB pharmacology.

Molecular Formula C18H29Cl3NO3P
Molecular Weight 444.8 g/mol
CAS No. 149184-21-4
Cat. No. B1668522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 54626 hydrochloride
CAS149184-21-4
Synonyms(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626
Molecular FormulaC18H29Cl3NO3P
Molecular Weight444.8 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O.Cl
InChIInChI=1S/C18H28Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
InChIKeyZQCFHOVIXCJPLE-LINSIKMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 54626 hydrochloride: A High-Affinity GABAB Antagonist for Rigorous Neuroscience Research


CGP 54626 hydrochloride (CAS 149184-21-4) is a phosphinic acid derivative and a potent, selective competitive antagonist at the orthosteric binding site of the metabotropic GABAB receptor [1]. It is widely used as a standard pharmacological tool to define the role of GABAB receptors in vitro and in vivo, with a reported IC50 value of 4 nM . The compound is supplied under license from Novartis and is available in both unlabeled and tritiated ([3H]CGP 54626) forms for receptor binding studies [2].

Why Generic GABAB Antagonists Cannot Substitute for CGP 54626 hydrochloride in Critical Experiments


The GABAB receptor antagonist class exhibits significant heterogeneity in terms of binding affinity, functional potency, and selectivity. Substituting CGP 54626 hydrochloride with other antagonists like SCH 50911, CGP 35348, or 2-Hydroxysaclofen without rigorous validation introduces unacceptable variability in experimental outcomes. As demonstrated by direct comparative binding studies, the rank order of antagonist affinity differs markedly among these agents, with CGP 54626 consistently demonstrating higher affinity than many commonly used alternatives [1]. This high affinity translates to distinct functional blocking characteristics that are essential for accurately dissecting GABAB-mediated physiological and pharmacological effects, ensuring reproducibility and scientific rigor in research [2][3].

Quantitative Evidence Differentiating CGP 54626 hydrochloride from Closest GABAB Antagonist Analogs


Superior Binding Affinity of CGP 54626 Relative to Other GABAB Antagonists in Porcine Brain Membranes

In a direct comparative analysis of GABAB receptor ligands using porcine brain synaptic membranes, CGP 54626 demonstrated the highest rank order of affinity among a panel of agonists and antagonists [1]. This study provides clear quantitative differentiation from its closest comparators, establishing its superior binding profile.

Neuroscience Receptor Pharmacology Binding Kinetics

Direct Comparison of CGP 54626 and SCH 50911 in Blocking Gabapentin-Mediated Glutamate Release

In a study investigating the mechanism of gabapentin on neurotransmitter release, both CGP 54626 and SCH 50911 were shown to be effective GABAB receptor antagonists. Both compounds blocked the gabapentin-induced reduction of electrically stimulated [3H]glutamic acid release from rat neocortical slices, demonstrating functional equivalence in this specific assay [1].

Neuropharmacology Synaptic Transmission Presynaptic Receptors

Functional Blockade of Baclofen-Induced Neuronal Inhibition by CGP 54626 and CGP 55845A

In an in vitro electrophysiology study on rat rostral ventrolateral medulla (RVLM) neurons, both CGP-54626A and CGP-55845A were shown to attenuate the neuronal inhibition produced by the GABAB agonist baclofen. The study demonstrates functional antagonism by both compounds at the same concentration [1].

Neurophysiology Cardiovascular Regulation Electrophysiology

Rank Order Potency: CGP 54626 as a Higher-Affinity Antagonist Than SCH 50911 in Human Recombinant Receptors

A comprehensive characterization of ligand binding at human recombinant GABAB(1a,2) and GABAB(1b,2) receptors heterologously expressed in CHO cells established a clear rank order of antagonist affinity. Using [3H]-CGP54626A as the radioligand, competition binding assays demonstrated that CGP 54626 (and related compounds like CGP55845 and CGP52432) has a higher affinity than SCH 50911 [1].

Receptor Pharmacology Drug Discovery Binding Assays

Recommended Research and Industrial Applications for CGP 54626 hydrochloride Based on Validated Performance


High-Affinity GABAB Receptor Binding and Competition Assays

CGP 54626 hydrochloride is the gold-standard radioligand (as [3H]CGP 54626A) for characterizing native and recombinant GABAB receptor populations. Its high affinity (Kd of 1.35 nM in porcine brain membranes) enables precise quantification of receptor density (Bmax) and accurate determination of binding affinities (Ki) for novel agonists and antagonists in competition assays [1][2]. This is a critical tool for drug discovery programs targeting the GABAB system.

Pharmacological Dissection of Central GABAB-Mediated Neuronal Inhibition

As a potent, competitive antagonist with demonstrated functional efficacy in native brain tissue, CGP 54626 hydrochloride is an essential tool for electrophysiologists. It is used to block or reverse the effects of GABAB agonists like baclofen and GABA in ex vivo brain slice preparations, allowing for the unambiguous identification of GABAB receptor-mediated components of synaptic transmission and neuronal excitability [3].

Investigating Presynaptic GABAB Heteroreceptors in Neurotransmitter Release

CGP 54626 hydrochloride is validated for use in neurotransmitter release assays to study presynaptic GABAB receptor function. Its application has been shown to block the GABAB-mediated inhibition of glutamate release in rat cortical slices, confirming its utility in differentiating between pre- and postsynaptic receptor populations and investigating the role of GABAB autoreceptors vs. heteroreceptors [4].

Peripheral Nervous System Studies of GABAB Receptor Function

Beyond the CNS, CGP 54626 hydrochloride has demonstrated utility in peripheral tissue assays. Studies in isolated mouse ileum and urinary bladder show it can effectively antagonize baclofen-induced inhibition of nerve-mediated contractions, validating its use as a tool to study the role of GABAB receptors in the enteric and peripheral nervous systems [5].

Technical Documentation Hub

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